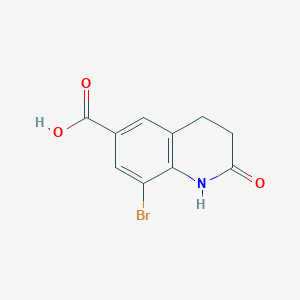
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile is an organic compound with the molecular formula C14H12F3NO and a molecular weight of 267.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a nitrile and a ketone group . It is primarily used for research purposes in various fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
Analyse Chemischer Reaktionen
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The ketone and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexane-1-carbonitrile: This compound shares a similar structure but may have different reactivity and applications.
4-Oxo-1-(2-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
943326-34-9 |
|---|---|
Molekularformel |
C14H12F3NO |
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
4-oxo-1-[2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-4-2-1-3-11(12)13(9-18)7-5-10(19)6-8-13/h1-4H,5-8H2 |
InChI-Schlüssel |
AWVPMWMRNFHWKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)










![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)
![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)

